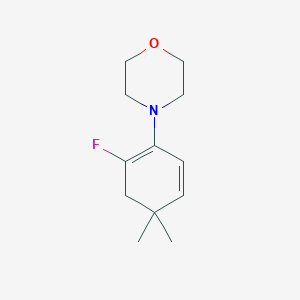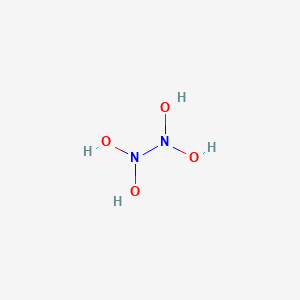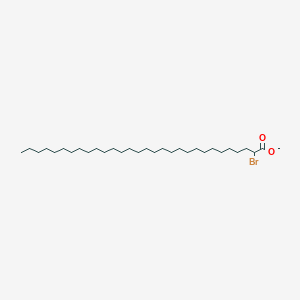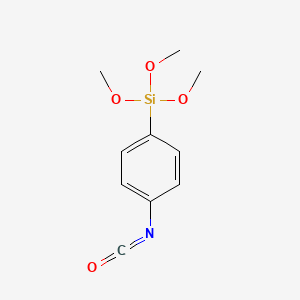
(4-Isocyanatophenyl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isocyanatophenyl)(trimethoxy)silane is an organosilicon compound that features both an isocyanate group and a trimethoxysilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isocyanatophenyl)(trimethoxy)silane typically involves the reaction of 4-isocyanatophenol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a catalyst such as a tertiary amine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality industrial production.
化学反応の分析
Types of Reactions
(4-Isocyanatophenyl)(trimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Addition Reactions: Ureas and carbamates.
科学的研究の応用
(4-Isocyanatophenyl)(trimethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the synthesis of functionalized silanes and siloxanes.
Biology and Medicine: Potential use in the development of biocompatible materials and drug delivery systems.
作用機序
The mechanism of action of (4-Isocyanatophenyl)(trimethoxy)silane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Trimethoxysilane Group: Undergoes hydrolysis and condensation to form siloxane bonds, which contribute to the formation of durable and stable networks.
類似化合物との比較
Similar Compounds
Trimethoxysilane: A simpler compound with only a trimethoxysilane group.
Phenyltrimethoxysilane: Contains a phenyl group instead of an isocyanate group.
Isooctyl trimethoxysilane: Features an isooctyl group instead of a phenyl group.
Uniqueness
(4-Isocyanatophenyl)(trimethoxy)silane is unique due to the presence of both an isocyanate group and a trimethoxysilane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly useful as a coupling agent and in the synthesis of advanced materials .
特性
CAS番号 |
114371-16-3 |
|---|---|
分子式 |
C10H13NO4Si |
分子量 |
239.30 g/mol |
IUPAC名 |
(4-isocyanatophenyl)-trimethoxysilane |
InChI |
InChI=1S/C10H13NO4Si/c1-13-16(14-2,15-3)10-6-4-9(5-7-10)11-8-12/h4-7H,1-3H3 |
InChIキー |
ZMCHMRGDLDAKFJ-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC=C(C=C1)N=C=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


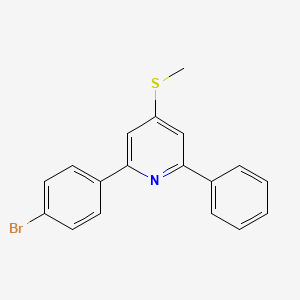
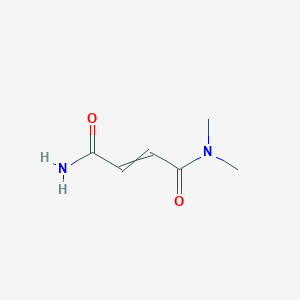
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
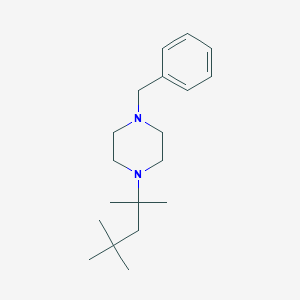
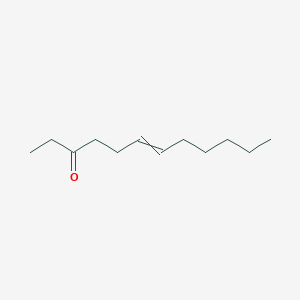
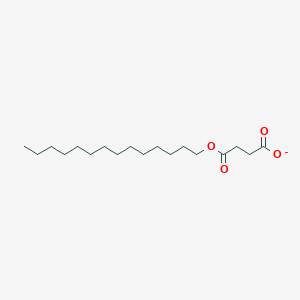


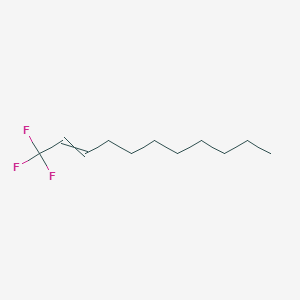
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
